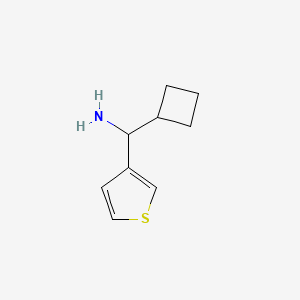

Cyclobutyl(thiophen-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

cyclobutyl(thiophen-3-yl)methanamine |

InChI |

InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2 |

InChI Key |

AGXWOMFBZJHDBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2=CSC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclobutyl Thiophen 3 Yl Methanamine and Its Analogues

De Novo Synthesis of Cyclobutyl(thiophen-3-yl)methanamine

The direct, or de novo, synthesis of the target molecule involves forming the key carbon-nitrogen bond that links the cyclobutyl and thiophen-3-ylmethyl moieties in a convergent manner. This approach often relies on well-established transformations tailored to the specific functionalities of the reacting partners.

Established Synthetic Routes and Reaction Optimizations

A primary and highly effective route for the synthesis of this compound is through reductive amination. This robust reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. In this context, the synthesis would involve reacting thiophene-3-carboxaldehyde with cyclobutylamine.

The optimization of this reaction is critical to maximize yield and purity. Key parameters that are typically adjusted include the choice of reducing agent, solvent, pH, and temperature. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde. The latter is particularly effective for acid-sensitive substrates.

| Parameter | Condition | Rationale |

|---|---|---|

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Offers high selectivity for imine reduction over the aldehyde, minimizing side reactions. Effective under mildly acidic conditions. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents and facilitate the formation of the imine intermediate. |

| pH | Mildly Acidic (e.g., using acetic acid) | Catalyzes the dehydration step to form the iminium ion, which is the species that undergoes reduction. |

| Temperature | Room Temperature | Sufficient to drive the reaction to completion without promoting decomposition or side reactions. |

Mechanistic Investigations of Direct Synthesis Pathways

The mechanism of the reductive amination pathway proceeds through two principal stages. First, the nucleophilic cyclobutylamine attacks the electrophilic carbonyl carbon of thiophene-3-carboxaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to generate a Schiff base, or more precisely, an iminium ion under the slightly acidic conditions.

The second stage involves the reduction of this iminium ion. The hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the C=N double bond. This nucleophilic attack breaks the pi bond and forms the final C-N single bond of the target methanamine product. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde. Alternative synthetic strategies for the thiophene (B33073) core itself often involve metal-catalyzed cyclization reactions of functionalized alkynes, which can provide a regioselective route to substituted thiophenes. nih.govresearchgate.net

Divergent Synthetic Strategies via Precursor Functionalization

Divergent synthesis provides a flexible approach to producing a library of analogues by modifying common, pre-synthesized precursors. This can involve either functionalizing a cyclobutane-containing amine or a thiophene-bearing substrate before the final coupling step.

Synthesis and Transformation of Cyclobutane-Bearing Amine Precursors

The synthesis of functionalized cyclobutane (B1203170) precursors is a key aspect of divergent strategies. Chiral scaffolds based on polyfunctional cyclobutane β-amino acids can be synthesized and selectively transformed. researchgate.net These methods allow for the creation of cyclobutane derivatives with additional functional groups that can be used for further modifications. researchgate.net The inherent ring strain of cyclobutane derivatives makes them useful starting materials for various organic syntheses, as they can undergo ring-cleavage reactions under specific conditions. researchgate.net

One common precursor, cyclobutylamine, can be prepared through several methods, including the Hofmann rearrangement of cyclobutanecarboxamide or the reduction of cyclobutanone oxime. These precursors can then be elaborated. For instance, a cyclobutane derivative bearing a leaving group can undergo nucleophilic substitution with a suitable thiophene-containing nucleophile.

| Precursor | Synthetic Method | Typical Reagents |

|---|---|---|

| Cyclobutylamine | Hofmann Rearrangement | Cyclobutanecarboxamide, Br₂, NaOH |

| Cyclobutylamine | Reduction of Oxime | Cyclobutanone, H₂NOH, followed by H₂/Pd or LiAlH₄ |

| Cyclobutylmethanol | Reduction of Carboxylic Acid | Cyclobutanecarboxylic acid, LiAlH₄ |

Synthesis and Functionalization of Thiophene-Substituted Precursors

The thiophene ring is a versatile heterocycle that can be functionalized through various methods. espublisher.com Classical approaches often involve condensation reactions or the subsequent functionalization of a pre-formed thiophene ring. nih.gov More modern methods include the heterocyclization of functionalized alkynes, which allows for highly regioselective synthesis. nih.govresearchgate.net For instance, direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives can yield 3-iodothiophenes, which are valuable precursors for cross-coupling reactions. organic-chemistry.org

For the synthesis of this compound, a key precursor is thiophene-3-carboxaldehyde. This can be prepared via formylation of 3-bromothiophene using methods like the Bouveault aldehyde synthesis or through metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Other functionalized precursors, such as 3-(chloromethyl)thiophene, can also be employed in nucleophilic substitution reactions.

| Precursor | Synthetic Method | Typical Reagents |

|---|---|---|

| Thiophene-3-carboxaldehyde | Formylation of 3-Bromothiophene | n-BuLi, then DMF |

| 3-Iodothiophene | Iodocyclization | 1-Mercapto-3-yn-2-ols, I₂, NaHCO₃ |

| 3-(Chloromethyl)thiophene | Chloromethylation | Thiophene, Formaldehyde, HCl |

Strategic Coupling Reactions for Methanamine Moiety Formation

The final step in a divergent synthesis is the strategic coupling of the two precursor fragments to form the central methanamine bridge. Beyond the previously discussed reductive amination, other C-N bond-forming reactions can be employed.

For example, if the precursors are 3-(bromomethyl)thiophene and cyclobutylamine, a simple nucleophilic substitution reaction can form the desired product. The reaction conditions would need to be optimized to favor the N-alkylation product and minimize over-alkylation.

Alternatively, a Grignard reaction between a cyclobutylmagnesium halide and thiophene-3-carboxaldehyde would yield a secondary alcohol. This alcohol could then be converted into the target amine through a Mitsunobu reaction with a nitrogen source (like hydrazoic acid followed by reduction) or by conversion to a leaving group (e.g., a tosylate) followed by substitution with an amine equivalent like sodium azide and subsequent reduction. The synthesis of thiophene-based azo dyes often involves various coupling and cyclization strategies that can be adapted for different synthetic targets. espublisher.com

Advanced Synthetic Approaches and Reaction Development

Recent advancements in organic synthesis have enabled the construction of intricate cyclobutane structures with high levels of control over their chemical and spatial arrangements. These modern methods offer significant advantages over classical approaches, often providing milder reaction conditions, higher yields, and improved selectivity. The following subsections delve into specific advanced strategies relevant to the synthesis of this compound and its related derivatives.

Chemo- and Stereoselective Synthesis of Cyclobutyl-Thiophene Conjugates

The chemo- and stereoselective construction of molecules containing both a cyclobutane and a thiophene moiety presents a significant synthetic challenge. Direct methods for the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes have been developed via a sulfa-Michael addition to cyclobutenes. researchgate.net This approach, utilizing a chiral chinchona-based squaramide bifunctional acid–base catalyst, can yield thio-substituted cyclobutanes with high enantioselectivity. researchgate.net While this method introduces a sulfur-cyclobutane bond, subsequent functionalization would be necessary to arrive at the target methanamine structure.

A cobalt-catalyzed hydroaminocarbonylation of bicyclo[1.1.0]butanes (BCBs) offers a pathway to 1,3-disubstituted cyclobutanecarboxamides. cell.com This reaction demonstrates good functional group compatibility and high diastereoselectivity, and importantly, has been shown to be successful with thiophenemethylamine as the amine component. cell.com The resulting cyclobutanecarboxamide is a direct precursor to the target amine, which can be obtained through reduction.

Furthermore, asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters has been achieved through the 1,2-carbon or boron migration of ring-strained B-ate complexes. nih.gov This methodology allows for the introduction of various aryl groups, which could potentially include thiophene, with high enantioselectivity. nih.gov Subsequent conversion of the boronic ester to the methanamine group would be required.

While a direct, single-step chemo- and stereoselective synthesis of this compound is not prominently described, these multistep strategies, leveraging advances in asymmetric catalysis, provide viable routes to enantiomerically enriched forms of the target compound and its analogues.

High-Pressure and Catalytic Methodologies in Cyclobutane Amine Synthesis

High-pressure conditions and catalytic methods play a crucial role in overcoming the activation barriers associated with the formation of strained cyclobutane rings. High-pressure [2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane derivatives that can serve as precursors to cyclobutane amines.

A notable example is the cobalt-catalyzed strain-release-driven hydroaminocarbonylation of bicyclo[1.1.0]butanes (BCBs). This method allows for the synthesis of a wide range of 1,3-disubstituted cyclobutanecarboxamides in good yields and with high diastereoselectivity. cell.com The reaction proceeds under a carbon monoxide atmosphere and has been successfully applied to various aliphatic amines, including those with heterocyclic substituents like thiophene. cell.com

| Catalyst | Substrate | Amine | Pressure (CO) | Temperature (°C) | Yield (%) | Diastereoselectivity |

| Co2(CO)8 | Bicyclo[1.1.0]butane | Piperidine | 40 bar | 90 | 80 (GC) | >99:1 |

| Co2(CO)8 | Bicyclo[1.1.0]butane | Thiophenemethylamine | 40 bar | 90 | Good | High |

This table presents data on the cobalt-catalyzed hydroaminocarbonylation of bicyclo[1.1.0]butanes to form cyclobutanecarboxamides, precursors to cyclobutane amines.

Heterogeneous cobalt catalysts have also been shown to be effective for the synthesis of primary amines through the hydrogenation of nitriles and reductive amination under milder conditions. rsc.org This approach could be applied to a suitably functionalized cyclobutane precursor bearing a nitrile or carbonyl group.

Photochemical and Radical-Mediated Routes to Cyclobutane Amino Structures

Photochemical and radical-mediated reactions offer unique pathways to cyclobutane-containing amino structures, often under mild conditions and with the ability to generate complex molecular scaffolds.

Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions. For instance, the selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins provides access to substituted cyclobutane α-amino acid derivatives. nih.govacs.org This method utilizes a triplet energy transfer catalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6, under visible light irradiation. nih.govacs.org While this directly furnishes an amino acid on the cyclobutane ring, modifications would be needed to obtain the target methanamine.

A photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade (SRRC) strategy has been developed for the synthesis of polysubstituted cyclobutanes. nih.gov This protocol uses readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors. nih.gov This approach allows for the creation of structurally diverse cyclobutanes containing a non-natural amino acid scaffold. nih.gov The reaction is initiated by a photocatalyst that generates a highly nucleophilic α-aminoalkyl radical, which then engages in a cascade reaction to form the cyclobutane product. nih.gov

| Photocatalyst | Radical Precursor | Radical Acceptor | Product Type |

| PC1 (Ir-based) | α-silylamine | Bicyclo[1.1.0]butane | 1,1,3-trisubstituted cyclobutane |

| PC1 (Ir-based) | α-silylamine | Cyclobutene | 1,1,2-trisubstituted cyclobutane |

This table summarizes the components of a photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade for the synthesis of polysubstituted cyclobutanes.

Radical chain reactions mediated by reagents like tributyltin hydride (Bu3SnH) can also be employed for the formation of carbon-carbon bonds in the synthesis of cyclobutane structures. libretexts.org These reactions typically involve the generation of a carbon-centered radical that can undergo intramolecular cyclization onto an alkene or alkyne. libretexts.org This strategy could be envisioned for the construction of the cyclobutane ring in a precursor to this compound.

Theoretical and Computational Investigations of Cyclobutyl Thiophen 3 Yl Methanamine

Molecular Structure and Conformation Analysis

The conformational landscape of Cyclobutyl(thiophen-3-yl)methanamine is explored by systematically rotating the single bonds within the molecule, particularly the bond connecting the cyclobutyl and methanamine groups to the thiophene (B33073) ring. This analysis reveals the different spatial orientations, or conformers, the molecule can adopt and their relative energies. The results of such an analysis would typically be presented in a potential energy surface map, highlighting the low-energy, and therefore more probable, conformations.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is illustrative and intended to represent the type of results obtained from a computational conformational analysis.)

| Conformer | Dihedral Angle (°) (C_ring-C_ring-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 1.20 | 30 |

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors provide valuable insights into the molecule's properties and reactivity. For this compound, these descriptors can be used to quantify various aspects of its molecular architecture. jksus.orgresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and intended to represent the type of results obtained from quantum chemical calculations.)

| Descriptor | Value |

|---|---|

| Dipole Moment (Debye) | 2.5 |

| Polarizability (ų) | 15.2 |

| Molecular Volume (ų) | 180.5 |

Electronic Structure and Reactivity Profiling

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net

For this compound, the energy of the HOMO is indicative of its ionization potential, or its ability to act as an electron donor. Conversely, the energy of the LUMO relates to its electron affinity, or its ability to act as an electron acceptor. rasayanjournal.co.in The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical stability and reactivity. researchgate.netrasayanjournal.co.in A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and intended to represent the type of results obtained from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. The ESP map uses a color scale to indicate regions of positive and negative potential.

For this compound, the ESP map would reveal the electron-rich and electron-poor regions of the molecule. nih.gov Typically, areas with a high concentration of electrons, such as around the nitrogen and sulfur atoms, would be colored red (negative potential), indicating sites that are susceptible to electrophilic attack. Conversely, regions with a lower electron density, such as around the hydrogen atoms of the amine group, would be colored blue (positive potential), indicating sites that are prone to nucleophilic attack. nih.gov This information is invaluable for predicting the molecule's reactivity and intermolecular interactions. researchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. researchgate.net For this compound, with its amine and thiophene functionalities, several types of reactions could be computationally explored.

Transition State Characterization in Synthetic Pathways

The synthesis of this compound can proceed through various routes, with reductive amination of a corresponding ketone being a common strategy. Computational chemistry plays a crucial role in elucidating the mechanisms of such reactions by identifying and characterizing the transition states involved. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, chemists can gain a deeper understanding of the reaction kinetics.

For the synthesis of this compound, density functional theory (DFT) calculations are a powerful tool for modeling the reaction pathway. These calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. The characterization of a transition state involves not only determining its geometry but also performing a frequency calculation to confirm that it possesses exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

A hypothetical transition state analysis for a key step in the synthesis of this compound is presented below. This data illustrates the kind of information that can be obtained from such a computational study.

Table 1: Hypothetical Transition State Analysis for the Synthesis of this compound

| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) | Imaginary Frequency (cm⁻¹) |

| Imine Formation | DFT (B3LYP/6-31G) | 15.2 | C-N: 1.55, N-H: 1.20 | -250 |

| Hydride Transfer | DFT (B3LYP/6-31G) | 12.8 | C-H: 1.45, B-H: 1.30 | -310 |

This table presents hypothetical data for illustrative purposes.

Energetic Landscape Mapping and Selectivity Predictions

Beyond identifying individual transition states, computational chemistry can be used to map the entire energetic landscape of a reaction. This involves calculating the relative energies of all reactants, intermediates, transition states, and products. Such a map provides a comprehensive picture of the reaction mechanism and can be used to predict the selectivity of a reaction, such as regioselectivity or stereoselectivity.

In the context of this compound synthesis, energetic landscape mapping can help in understanding why certain isomers are formed preferentially over others. For instance, if the cyclobutyl group can exist in different conformations or if the thiophene ring can adopt various orientations during the reaction, computational modeling can determine the lowest energy pathways and thus predict the most likely outcome.

The following table provides a hypothetical energetic profile for two competing pathways in the synthesis of this compound, illustrating how computational data can be used to predict selectivity.

Table 2: Hypothetical Energetic Landscape for Competing Reaction Pathways

| Species | Pathway A Relative Energy (kcal/mol) | Pathway B Relative Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -4.8 |

| Transition State 1 | 10.5 | 12.1 |

| Intermediate 2 | -8.1 | -7.5 |

| Transition State 2 | 8.9 | 10.3 |

| Product | -15.7 | -14.9 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, Pathway A would be predicted to be the major pathway due to the lower energy barriers of its transition states.

In Silico Screening and Molecular Dynamics Simulations of Cyclobutyl Amine Derivatives

In silico screening and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery and materials science to predict the interaction of small molecules with biological targets or to study their dynamic behavior.

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. This approach can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. For cyclobutyl amine derivatives, in silico screening could be used to identify potential protein targets by docking the molecules into the binding sites of various proteins and calculating the predicted binding affinity.

Molecular dynamics simulations provide a more detailed view of the interactions between a ligand and its target protein over time. mdpi.com These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the dynamic behavior of the system at an atomic level. mdpi.com An MD simulation of a cyclobutyl amine derivative bound to a protein could reveal important information about the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that occur upon binding.

The following table summarizes hypothetical results from a molecular dynamics simulation of a cyclobutyl amine derivative in complex with a target protein.

Table 3: Hypothetical Molecular Dynamics Simulation Results

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Key Hydrogen Bonds | Asp125, Gln78 |

| Average Number of Water Contacts | 25 |

This table presents hypothetical data for illustrative purposes.

These hypothetical results would suggest that the ligand remains stably bound in the active site of the protein throughout the simulation.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Characterization of Cyclobutyl Thiophen 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For Cyclobutyl(thiophen-3-yl)methanamine, a full suite of NMR experiments would be necessary to unambiguously assign its proton (¹H) and carbon (¹³C) chemical shifts and to elucidate its detailed structural features.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

In the absence of experimental data, one can only hypothesize the expected outcomes of 2D NMR experiments. A Correlation Spectroscopy (COSY) experiment would reveal the proton-proton coupling networks within the cyclobutyl and thiophene (B33073) rings, as well as the methanamine side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) technique would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of protons, which is vital for determining the molecule's stereochemistry and preferred conformation.

Application in Stereochemical Assignment and Conformational Analysis

The stereochemistry and conformational preferences of this compound are yet to be determined. The presence of a stereocenter at the carbon atom connecting the cyclobutyl and thiophene rings to the amine group suggests the existence of enantiomers. The analysis of coupling constants in ¹H NMR spectra, in conjunction with NOESY data, would be essential in defining the relative stereochemistry and the conformational dynamics of the cyclobutyl ring and its orientation relative to the thiophene ring.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Skeletal Analysis

Characteristic Band Assignments and Molecular Fingerprinting

A detailed assignment of characteristic vibrational bands for this compound is not available. Hypothetically, the FTIR and Raman spectra would exhibit characteristic peaks corresponding to N-H stretching and bending vibrations of the primary amine group, C-H stretching and bending of the cyclobutyl and thiophene rings, and C-S stretching of the thiophene ring. The combination of these spectral features would constitute a unique molecular fingerprint for this compound.

Investigating Intermolecular Interactions and Solid-State Forms

The potential for intermolecular hydrogen bonding involving the amine group could be investigated using vibrational spectroscopy. Variations in the position and shape of the N-H stretching bands under different conditions (e.g., concentration, temperature, solid vs. liquid state) could provide evidence for such interactions. Furthermore, the analysis of the solid-state forms (polymorphs) of this compound would benefit from these techniques, as different crystal packing arrangements would likely result in distinct vibrational spectra.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition and fragmentation pathways of a molecule. For this compound, HRMS would provide a highly accurate measurement of its molecular weight, allowing for the unambiguous determination of its elemental formula. The analysis of its fragmentation pattern upon ionization would yield valuable structural information, as the molecule would break apart in a predictable manner, revealing the connectivity of its constituent parts. However, specific HRMS data and a detailed fragmentation analysis for this compound have not been reported.

Precise Mass Determination and Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a synthesized compound. Unlike nominal mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass of its protonated form, [M+H]⁺, can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ³²S). This calculated value serves as a benchmark against which the experimentally measured mass is compared. A close agreement between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This validation is a critical first step in the structural characterization process.

Table 1: Elemental Composition and Theoretical Exact Mass of this compound

| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 9 | 12.00000 | 108.00000 |

| Hydrogen | H | 13 | 1.00783 | 13.10179 |

| Nitrogen | N | 1 | 14.00307 | 14.00307 |

| Sulfur | S | 1 | 31.97207 | 31.97207 |

| Molecular Formula | C₉H₁₃NS | Theoretical Mass (M) | 167.07689 | |

| Protonated Molecule [M+H]⁺ | C₉H₁₄NS⁺ | Theoretical Exact Mass | 168.08471 |

Interpretation of Fragmentation Pathways for Structural Confirmation

Beyond providing the molecular weight, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), elucidates the molecular structure by analyzing the fragmentation patterns of the parent ion. researchgate.net When the molecular ion of this compound is subjected to energy, typically through collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable and serves as a molecular fingerprint.

The interpretation of these pathways helps to confirm the connectivity of the different structural motifs—the cyclobutyl ring, the aminomethyl linker, and the thiophene-3-yl group. Common fragmentation mechanisms include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, which can lead to the loss of the cyclobutyl group and the formation of a stable iminium ion containing the thiophene ring.

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic cleavages, often involving the loss of a thioformyl radical (CHS) or other sulfur-containing fragments. researchgate.netspacefrontiers.org

Cyclobutyl Ring Opening: The cyclobutyl ring can fragment through various pathways, including the loss of ethene (C₂H₄).

By analyzing the m/z values of these fragments, a detailed picture of the molecule's structure can be pieced together, confirming the presence and arrangement of its key components. arkat-usa.org

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound ([M+H]⁺ = 168.08)

| Fragment m/z (Theoretical) | Proposed Lost Neutral | Proposed Fragment Structure |

| 112.05 | C₄H₈ (Butene) | [Thiophen-3-yl-CH=NH₂]⁺ |

| 97.03 | C₄H₉N (Cyclobutylamine) | [Thiophen-3-yl-CH₂]⁺ (Thienyl Cation) |

| 84.08 | C₄H₅S (Thienyl Radical) | [C₄H₉-NH-CH₂]⁺ |

| 71.07 | C₅H₆NS (Thienylmethanamine) | [C₄H₉]⁺ (Cyclobutyl Cation) |

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. libretexts.org This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. nih.gov The analysis yields crucial crystallographic data, including the unit cell dimensions (the basic repeating block of the crystal) and the space group (the set of symmetry operations that describe the crystal). nih.gov

Further refinement of the data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined. nih.gov This provides definitive proof of the molecular structure, including the relative stereochemistry if chiral centers are present.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a (Å) | 10.54 | Unit cell dimension. |

| b (Å) | 8.78 | Unit cell dimension. |

| c (Å) | 12.15 | Unit cell dimension. |

| β (°) | 98.5 | Angle of the unit cell. |

| Volume (ų) | 1109 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

Note: The data presented in this table is illustrative and represents typical values that could be obtained from a single-crystal X-ray analysis.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

While single-crystal XRD requires a perfect crystal, powder X-ray diffraction (PXRD) can be performed on a microcrystalline or powdered sample. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.comresearchgate.net Different polymorphs of a substance can have distinct physical properties, and PXRD is a primary tool for their identification. rigaku.com

Table 4: Illustrative Powder X-ray Diffraction Peak Data for Two Hypothetical Polymorphs of this compound

| Form A: 2θ Angle (°) | Form A: Relative Intensity (%) | Form B: 2θ Angle (°) | Form B: Relative Intensity (%) |

| 10.2 | 85 | 11.5 | 100 |

| 15.8 | 100 | 14.9 | 78 |

| 19.5 | 60 | 20.1 | 92 |

| 22.1 | 75 | 23.4 | 65 |

| 25.4 | 40 | 26.8 | 50 |

Note: This table shows hypothetical, distinct peak positions and intensities for two potential polymorphs to illustrate how PXRD can differentiate between them.

Advanced Applications and Derivatization in Chemical Research

Cyclobutyl(thiophen-3-yl)methanamine as a Scaffold in Organic Synthesis

The inherent characteristics of the cyclobutyl and thiophene (B33073) moieties position this compound as a valuable building block in synthetic organic chemistry.

The thiophene nucleus is a well-established component in the synthesis of a wide array of heterocyclic systems due to its reactivity and the diverse biological activities of its derivatives. nih.govderpharmachemica.com Thiophene-containing compounds are precursors for various fused ring systems and are integral to numerous pharmacologically active molecules. derpharmachemica.comcabidigitallibrary.org The amine functionality on the cyclobutylmethanamine portion of the molecule provides a reactive handle for numerous synthetic transformations. This primary amine can readily participate in reactions such as N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form new carbon-nitrogen bonds. These reactions allow for the linkage of the this compound scaffold to other rings and functional groups, facilitating the construction of more complex, polycyclic heterocyclic architectures. The thiophene ring itself can be further functionalized, offering additional sites for elaboration.

The cyclobutane (B1203170) ring is increasingly utilized in medicinal chemistry to introduce conformational rigidity into molecular structures. nih.gov Its puckered, three-dimensional structure can direct the orientation of substituents into specific spatial arrangements, which is critical for optimizing interactions with biological targets like enzymes and receptors. nih.gov By incorporating the this compound scaffold, medicinal chemists can create analogues of more flexible molecules, locking them into a bioactive conformation. This restriction can lead to improved potency, selectivity, and metabolic stability. The defined geometry of the cyclobutyl ring helps to fill hydrophobic pockets in target proteins and can be used to prevent unwanted cis/trans-isomerization in larger molecules. nih.gov

Design and Synthesis of Functionalized Analogues and Derivatives

The development of new molecules for specific applications often relies on the systematic modification of a lead scaffold. This compound is an excellent starting point for such derivatization efforts.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. For scaffolds containing a thiophene ring, SAR investigations have revealed key principles. The biological activity of thiophene derivatives can be significantly altered by the nature and position of substituents on the thiophene ring. nih.govresearchgate.net For example, in the development of antimicrobial agents, the addition of different functional groups to the thiophene core has been shown to modulate potency and spectrum of activity. nih.gov Similarly, for cyclobutane-containing drug candidates, the specific stereochemistry and substitution pattern on the cyclobutyl ring can dramatically affect biological properties. nih.gov By applying these principles, functionalized analogues of this compound can be designed, synthesized, and tested to optimize a desired biological effect.

| SAR Principle | Structural Moiety | Impact on Biological Activity |

| Substituent Position | Thiophene Ring | The placement of functional groups on the thiophene ring can alter electronic properties and steric interactions, influencing target binding and potency. |

| Lipophilicity of Substituents | Thiophene/Cyclobutyl Ring | Modifying the lipophilicity of substituents can affect cell permeability, metabolic stability, and overall pharmacokinetic profiles. |

| Conformational Restriction | Cyclobutyl Ring | The rigid nature of the cyclobutyl ring helps to lock the molecule in a specific 3D shape, which can enhance binding affinity and selectivity for a biological target. |

| Introduction of Polar Groups | General Scaffold | Adding hydrogen bond donors or acceptors can improve solubility and create new interactions with the target protein. |

Derivatives of this compound can be adapted for use as molecular probes to study biological systems. By incorporating reporter groups, such as positron-emitting isotopes (e.g., ¹¹C, ¹⁸F), the molecule can be transformed into a radiolabeled tracer for Positron Emission Tomography (PET) imaging. google.com This allows for the non-invasive visualization and quantification of biological targets, such as receptors or enzymes, in living organisms. Such tools are invaluable in drug development for confirming target engagement and understanding disease pathology. google.com

Catalytic and Material Science Applications of Cyclobutyl Amine Derivatives

The reactivity of cyclobutyl amine derivatives extends beyond pharmaceutical applications into the realms of catalysis and material science.

Q & A

Q. What synthetic routes are effective for producing Cyclobutyl(thiophen-3-yl)methanamine, and how can side products be minimized?

Methodological Answer: A common approach involves reductive amination or nucleophilic substitution reactions. For example, Schiff base intermediates (e.g., imines) can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. To minimize side products, optimize reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of cyclobutyl carbonyl precursors and thiophen-3-ylmethylamine derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include cyclobutyl protons (δ 2.2–2.5 ppm, multiplet) and thiophene aromatic protons (δ 6.8–7.9 ppm). The methanamine -CH₂-NH₂ group appears as a singlet near δ 3.3 ppm .

- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (~1640 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 193.2 [M+H]⁺) and fragmentation patterns consistent with cyclobutyl-thiophene cleavage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area .

- In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-31G(d,p) provide accurate geometry optimization. Key outputs include ionization potentials, electron affinity, and dipole moments, which correlate with reactivity and solubility . For example, Becke’s 1993 DFT method achieved <2.4 kcal/mol deviation in thermochemical data, validating its reliability .

Q. How can crystallographic software (e.g., WinGX) resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

- Collect single-crystal X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å).

- Use WinGX to refine unit cell parameters, solve phase problems via Patterson methods, and validate bond lengths/angles against crystallographic databases. The software’s SHELX integration enables high-precision refinement of disordered cyclobutyl-thiophene moieties .

Q. How should researchers address contradictory bioactivity data across studies involving this compound?

Methodological Answer:

- Standardize assay conditions (e.g., cell lines, incubation time, and dose ranges). Use Mosmann’s MTT assay () for cytotoxicity profiling, ensuring consistent optical density measurements .

- Perform meta-analysis using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects, impurities >95% purity) .

Q. What strategies stabilize this compound under oxidative or hydrolytic stress?

Methodological Answer:

- Oxidative Stability : Conduct accelerated aging tests (40°C/75% RH for 28 days) with HPLC monitoring. Add antioxidants (e.g., BHT) at 0.1% w/w .

- Hydrolytic Stability : Use buffered solutions (pH 4–8) to assess degradation kinetics. Derivatize the amine group (e.g., acetylation) to reduce hydrolysis susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.